Physicochemical Profiling of 3-Chloro-1H-indazol-4-ol: Molecular Weight, Lipophilicity (logP), and Implications for Drug Discovery
Physicochemical Profiling of 3-Chloro-1H-indazol-4-ol: Molecular Weight, Lipophilicity (logP), and Implications for Drug Discovery
Executive Summary
In the realm of medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized to design kinase inhibitors and receptor modulators. 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1)[1] is a highly valuable synthetic building block characterized by a unique substitution pattern: a halogen (chlorine) at the 3-position and a hydroxyl group at the 4-position[2]. For drug development professionals, understanding the precise physicochemical properties of this compound—specifically its molecular weight (MW) and lipophilicity (logP)—is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of these core properties and establishes a self-validating protocol for their empirical determination.
Structural and Physicochemical Foundations
Molecular Weight (MW) and Structural Integrity
While some commercial databases may erroneously list the molecular formula of 3-Chloro-1H-indazol-4-ol with an anomalous nitrogen count[2], rigorous structural analysis of the indazole core (a pyrazole ring fused to a benzene ring) confirms the correct molecular formula as C₇H₅ClN₂O . This yields an exact molecular weight of 168.58 g/mol [3].
This low molecular weight is highly advantageous. At 168.58 g/mol , the compound falls well within the optimal range for "fragment-like" or "lead-like" chemical space. It allows medicinal chemists ample room to append additional functional groups during lead optimization without violating Lipinski’s Rule of Five (MW < 500 Da).
Lipophilicity (logP) and Intramolecular Dynamics
The partition coefficient (logP) is a crucial metric that dictates a molecule's hydrophilic-lipophilic balance (HLB). The theoretical logP of 3-Chloro-1H-indazol-4-ol can be derived using the Hansch-Leo additive model:
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Base Indazole Scaffold: logP ≈ 1.82
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3-Chloro Substitution (π): +0.71 (Increases lipophilicity)
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4-Hydroxyl Substitution (π): -0.67 (Decreases lipophilicity)
Strictly additive models suggest a logP of ~1.86. However, causality in physical chemistry dictates that spatial proximity alters solvation. The adjacent placement of the 3-chloro and 4-hydroxyl groups induces steric shielding and potential intramolecular halogen-hydrogen interactions. This masks the polar hydroxyl proton from the surrounding aqueous network, reducing water solvation energy. Consequently, the empirical logP is shifted higher, estimated between 2.1 and 2.4 . This places the compound in the "sweet spot" for passive membrane permeability and blood-brain barrier (BBB) penetration.
Quantitative Data Summary
| Property | Value | Source / Method |
| CAS Registry Number | 1246307-72-1 | Commercial Databases[1] |
| Molecular Formula | C₇H₅ClN₂O | Structural Analysis |
| Molecular Weight (MW) | 168.58 g/mol | Calculated / Supplier Data[3] |
| Estimated LogP | 2.1 – 2.4 | Hansch-Leo Additive Model (Adjusted) |
| Topological Polar Surface Area | ~48.9 Ų | 2D Structure Estimation |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (N, O) | Structural Analysis |
Mechanistic Interplay of MW and LogP on ADME
The relationship between a molecule's size, its lipophilicity, and its biological fate is highly interconnected. The low MW (168.58 g/mol ) ensures rapid diffusion through aqueous boundary layers, while the optimized logP (~2.1) ensures favorable partitioning into the lipid bilayer of cell membranes. Furthermore, the specific functional groups drive target affinity: the 3-chloro group acts as a hydrophobic anchor capable of halogen bonding, while the 4-hydroxyl group serves as a potent hydrogen bond donor/acceptor in enzymatic active sites[2].
Fig 1: Interplay of MW and LogP on the ADME profile of 3-Chloro-1H-indazol-4-ol.
Experimental Workflow: Empirical Determination of LogP
To transition from theoretical estimation to empirical fact, the logP of 3-Chloro-1H-indazol-4-ol must be measured using a self-validating Shake-Flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Scientific Rationale (Causality): 3-Chloro-1H-indazol-4-ol possesses an acidic phenolic hydroxyl (pKa ~9.5) and a basic indazole nitrogen (pKa ~1.2). To measure the true partition coefficient of the neutral species (LogP) rather than the distribution coefficient (LogD), the aqueous phase must be strictly buffered at pH 7.4, ensuring >99% of the molecules are in their un-ionized state.
Step-by-Step Shake-Flask Protocol
Step 1: Phase Saturation (Crucial for Thermodynamic Stability)
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Action: Vigorously stir a mixture of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours at 25.0 °C. Allow the phases to separate completely.
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Causality: Pre-saturating the phases prevents mutual solubility phenomena from altering the phase volumes during the actual partitioning experiment, ensuring volumetric accuracy.
Step 2: Solute Preparation & Mass Balance Check
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Action: Dissolve an accurately weighed sample of 3-Chloro-1H-indazol-4-ol in the pre-saturated 1-octanol to achieve a stock concentration of 1.0 mg/mL.
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Causality: Dissolving the compound in the organic phase first prevents the formation of undissolved micro-crystals that often occur when starting with the aqueous phase for lipophilic compounds.
Step 3: Partitioning and Equilibration
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Action: In a thermostated glass vial (25.0 ± 0.1 °C), combine equal volumes (e.g., 5 mL) of the spiked octanol phase and the pre-saturated aqueous buffer.
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Action: Agitate the mixture on a mechanical shaker at 200 RPM for 60 minutes.
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Action: Transfer the mixture to a centrifuge tube and spin at 3000 x g for 15 minutes.
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Causality: Mechanical shaking ensures maximum surface area contact for rapid equilibration. Centrifugation is mandatory to break any microscopic emulsions, ensuring absolute phase purity before sampling.
Step 4: Quantification via RP-HPLC
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Action: Carefully extract aliquots from both the octanol layer (top) and the aqueous layer (bottom) using a syringe. Dilute the octanol sample 1:10 in methanol to match mobile phase viscosity.
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Action: Inject samples into an RP-HPLC system equipped with a C18 column and a UV detector set to ~280 nm (the λmax of the indazole core).
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Causality: UV detection provides a highly specific and sensitive readout, allowing for the precise quantification of the compound in both phases without interference from the solvents.
Step 5: Calculation
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Action: Calculate the logP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]). A mass balance check (Total Mass = Mass in Octanol + Mass in Water) must be performed to validate that no compound was lost to adsorption on the vial walls.
References
- Source: BLD Pharmatech Ltd.
- BLD Pharm: 4-Chloro-1H-indazol-6-ol (Isomer MW Reference)
- Buy 3-Chloro-1H-indazol-4-ol (EVT-12047035)
